molecular formula C10H13BrN2O2 B1336790 tert-Butyl (6-bromopyridin-3-yl)carbamate CAS No. 218594-15-1

tert-Butyl (6-bromopyridin-3-yl)carbamate

Cat. No.: B1336790
CAS No.: 218594-15-1
M. Wt: 273.13 g/mol
InChI Key: LSFAQGJWQMNXLP-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromopyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 6th position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Scientific Research Applications

Chemistry: tert-Butyl (6-bromopyridin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activities and is used in the synthesis of bioactive molecules that may have therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex chemical entities.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (6-bromopyridin-3-yl)carbamate can be synthesized through a reaction involving 6-bromopyridin-3-amine, triethylamine, and di-tert-butyl dicarbonate in dichloromethane. The reaction mixture is stirred at ambient temperature for about 4 hours and then quenched with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar laboratory procedures but on a larger scale, ensuring the purity and yield are optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (6-bromopyridin-3-yl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products may include oxidized forms of the pyridine ring.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding amine and tert-butyl alcohol.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromopyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular interactions can vary based on the specific context of its use in research or industry .

Comparison with Similar Compounds

  • tert-Butyl (5-bromopyridin-3-yl)carbamate
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate

Uniqueness: The presence of the tert-butyl carbamate group also adds to its stability and versatility in various chemical reactions .

Properties

IUPAC Name

tert-butyl N-(6-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFAQGJWQMNXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428406
Record name tert-Butyl (6-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-15-1
Record name tert-Butyl (6-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-bromopyridine, 5-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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